molecular formula C7H9NO2 B1356635 2,5-Dimethoxypyridine CAS No. 867267-24-1

2,5-Dimethoxypyridine

Cat. No. B1356635
M. Wt: 139.15 g/mol
InChI Key: HFFNRRVTKJCKGM-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2 . It is used as a reactant in the regioselective preparation of trioxopyrrolopyridines / functionalized azaindoles .


Synthesis Analysis

While specific synthesis methods for 2,5-Dimethoxypyridine were not found, a related compound, 2,5-dichloropyridine, can be prepared by alkoxylating 2-chloro-pyridine or 2-bromo-pyridine in the presence of a base at elevated temperatures .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxypyridine consists of a pyridine ring with methoxy groups attached at the 2 and 5 positions . The molecular weight is 139.152 g/mol .


Physical And Chemical Properties Analysis

2,5-Dimethoxypyridine has a molecular weight of 139.15 g/mol, a density of 1.1±0.1 g/cm3, and a boiling point of 203.5±20.0 °C at 760 mmHg . It also has a flash point of 73.2±12.0 °C .

Scientific Research Applications

1. Organometallic Chemistry and Cytotoxic Activity

One significant application of 2,5-dimethoxypyridine derivatives is in the field of organometallic chemistry. The reaction of 2,6-dimethoxypyridine-3-carboxylic acid with various metal precursors has led to the creation of complexes with metals like titanium, tin, and gallium. These complexes have been tested for cytotoxic activity against various tumor cell lines, demonstrating the potential of 2,5-dimethoxypyridine derivatives in cancer research and treatment (Gómez‐Ruiz et al., 2011).

2. Synthesis of Complex Organic Compounds

2,5-Dimethoxypyridine is also utilized in the synthesis of complex organic compounds. For instance, it has been used in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, indicating its role in creating novel organic molecules with potential applications in various fields, including pharmaceuticals and material science (Chen Yu-yan, 2004).

3. Fullerene Chemistry

In fullerene chemistry, 2,5-dimethoxycarbonyl[60]fulleropyrrolidine is acylated with different chlorocarbonyl compounds, leading to a range of fullerene derivatives. This process highlights the role of 2,5-dimethoxypyridine derivatives in the synthesis and manipulation of fullerenes, which have numerous potential applications, including in electronics and nanotechnology (S. Zhang et al., 2002).

4. Heteroatomic Conjugated Polymers

2,5-Dimethoxypyridine derivatives are instrumental in the study of heteroatomic conjugated polymers. They are used to study the effects of protonation on structural and spectroscopic properties, which is crucial in understanding and developing materials for electronics and photonics (Monkman et al., 2002).

5. Biofuel Research

In the context of biofuels, research involving 2,5-dimethoxypyridine derivatives, like 2,5-dimethylfuran, contributes to the understanding of the pyrolysis and oxidation behaviors of potential biofuels. This is crucial for developing sustainable and efficient alternative energy sources (Alexandrino et al., 2015).

6. Antiviral Research

The derivatives of 2,5-dimethoxypyridine, such as 5-(Dimethoxymethyl)-2'-deoxyuridine, have shown potential in antiviral research, particularly against orthopoxvirus infections, highlighting its relevance in the development of new antiviral drugs [(Fan et al., 2006)](https://consensus.app/papers/5dimethoxymethyl2deoxyuridine-diether-fan/361ec059af495a6fa083c0dc06c6937c/?utm_source=chatgpt).

7. Pathogenic Bacteria Analysis

2,5-Dimethoxypyridine derivatives are used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the effective analysis of pathogenic bacteria. This application is crucial in the field of microbiology and medical diagnostics (Abdelhamid et al., 2013).

8. Antidepressant and Nootropic Agents

Derivatives of 2,5-dimethoxypyridine have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This indicates the role of these compounds in the development of new treatments for mental health disorders (Thomas et al., 2016).

9. Transition-Metal Chemistry

The coordination properties of 2,5-dimesitylpyridine, a derivative of 2,5-dimethoxypyridine, are explored in transition-metal chemistry. This research is vital for developing new materials and catalysts in industrial and synthetic chemistry (Stauber et al., 2011).

10. Green Chemistry Synthesis

2,5-Dimethoxypyridine derivatives are utilized in green chemistry for synthesizing nanostructured poly(2,5-dimethoxyaniline), which has high electrical conductivity and charge storage capacity. This is significant for the development of environmentally friendly materials for electronics and energy storage (Jain et al., 2010).

Safety And Hazards

While specific safety data for 2,5-Dimethoxypyridine was not found, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemicals .

Future Directions

While specific future directions for 2,5-Dimethoxypyridine were not found, it is used as a reactant in the regioselective preparation of trioxopyrrolopyridines / functionalized azaindoles , suggesting potential applications in the synthesis of these and related compounds.

properties

IUPAC Name

2,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFNRRVTKJCKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540655
Record name 2,5-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyridine

CAS RN

867267-24-1
Record name 2,5-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Stern - 2016 - scholarworks.gsu.edu
Purpose: The purpose for this research is to synthesize potent antagonist to inhibit the interaction between CXCR4 and CXCL12. Method: 2, 5-dimethoxypyridine was used to …
Number of citations: 4 scholarworks.gsu.edu
SM DE, BAG DE, BPAG DE - sumobrain.org
1. Process for preparing 4-{[(2S)-2-{4-[5-chloro-2-(4-chloro-lH-l, 2, 3-triazol-l-yl) phenyl]-5-methoxy-2-oxopyridin-l (2H)-yl} butanoyl] amino}-2-fluorobenzamide (I) or 4-({(2S)-2-[4-{5-…
Number of citations: 0 www.sumobrain.org
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
Z Mahiout, T Lomberget, S Goncalves… - Organic & Biomolecular …, 2008 - pubs.rsc.org
A regioselective synthesis of 4,7-dimethoxy 5- and 6-azaindoles 2 has been achieved, based on the appropriate choice of ortho-directing or ortho-repulsing groups in the formylation of …
Number of citations: 15 pubs.rsc.org
L Schwenen, D Komoßa, W Barz - Zeitschrift für Naturforschung C, 1986 - degruyter.com
Application of [6- 14 C]-or [7- 14 C]nicotinic acid to parsley cell suspension cultures led to the accumulation of labelled nicotinamide mononucleotide, nicotinamide adenine dinucleotide…
Number of citations: 5 www.degruyter.com
W Chen, Z Huang, NES Tay, B Giglio, M Wang… - Science, 2019 - science.org
Positron emission tomography (PET) plays key roles in drug discovery and development, as well as medical imaging. However, there is a dearth of efficient and simple radiolabeling …
Number of citations: 120 www.science.org
MM Almehmadi, AA Shafie, M Allahyani… - Saudi Medical …, 2022 - researchgate.net
Objectives: To identify potential compounds by seeking the knowledge of molecular interactions between human immunodeficiency virus (HIV) glycoprotein (gp) 120 protein and anti-…
Number of citations: 1 www.researchgate.net
F Popowycz, JY Mérour, B Joseph - Tetrahedron, 2007 - Elsevier
Conclusions In a similar manner to the 7-azaindole field, the expanding use of 4-, 5-and 6-azaindoles in medicinal chemistry makes them attractive tools for the drug discovery. The …
Number of citations: 117 www.sciencedirect.com
S Roehrig, J Ackerstaff, E Jiménez Núñez… - Journal of Medicinal …, 2023 - ACS Publications
Activated coagulation factor XI (FXIa) is a highly attractive antithrombotic target as it contributes to the development and progression of thrombosis but is thought to play only a minor role …
Number of citations: 6 pubs.acs.org
PJ Choi, D Conole, HS Sutherland, A Blaser, AST Tong… - Molecules, 2020 - mdpi.com
Bedaquiline is a novel drug approved in 2012 by the FDA for treatment of drug-resistant tuberculosis (TB). Although it shows high efficacy towards drug-resistant forms of TB, its use has …
Number of citations: 10 www.mdpi.com

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